N-(cyclohexylmethyl)cyclohexanamine

Description

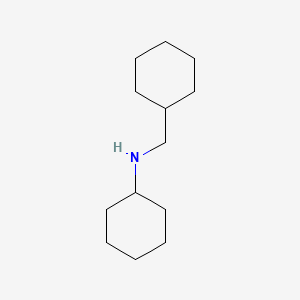

N-(Cyclohexylmethyl)cyclohexanamine is a cyclohexane-based secondary amine characterized by a cyclohexylmethyl group attached to the nitrogen atom of cyclohexanamine. Its molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol (). The compound exhibits moderate lipophilicity due to its bicyclic structure, which influences its solubility and reactivity. It is often utilized in organic synthesis and pharmaceutical research, particularly as a precursor for derivatives with enhanced bioactivity or specificity. Safety data indicate that its hydrochloride salt (CAS 861372-11-4) has one hydrogen bond donor and three rotatable bonds, suggesting conformational flexibility ().

Properties

CAS No. |

84681-77-6 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)cyclohexanamine |

InChI |

InChI=1S/C13H25N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h12-14H,1-11H2 |

InChI Key |

JMXKCMGJNZQWDD-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CNC2CCCCC2 |

Canonical SMILES |

C1CCC(CC1)CNC2CCCCC2 |

Other CAS No. |

84681-77-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(cyclohexylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with cyclohexylmethyl chloride under basic conditions. Another method includes the reductive amination of cyclohexanone with cyclohexylmethylamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt or nickel-based catalysts. This process is conducted under high pressure and temperature to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone and cyclohexanol.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanone, cyclohexanol

Reduction: Secondary amines

Substitution: Various alkylated and acylated derivatives

Scientific Research Applications

N-(cyclohexylmethyl)cyclohexanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for pharmaceuticals, including analgesics and bronchodilators.

Industry: It is employed in the production of corrosion inhibitors and vulcanization accelerators

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclohexanamine involves its interaction with various molecular targets. It acts as a nucleophile in many reactions, forming stable intermediates and products. The compound’s basicity allows it to participate in proton transfer reactions, influencing the pathways and outcomes of chemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(cyclohexylmethyl)cyclohexanamine and analogous cyclohexanamine derivatives:

Key Observations:

Structural Rigidification vs. Flexibility :

- Indole-containing derivatives (e.g., 5b, 5c) exhibit rigid aromatic systems, enhancing π-π stacking interactions with biological targets, whereas this compound’s bicyclic structure provides conformational adaptability ().

- Methylxanthine derivatives (e.g., 10a) incorporate planar heterocyclic cores, enabling hydrogen bonding with enzymes ().

Synthetic Efficiency :

- Indole derivatives (5b, 5c) show moderate yields (36–45%) due to steric hindrance during alkylation ().

- Higher yields (>70%) are observed in xanthine derivatives (e.g., 10d) when using optimized coupling agents like PyBOP ().

Bioactivity Trends: Chlorinated indole derivatives (5b) demonstrate superior activity against intracellular pathogens compared to methyl-substituted analogs (5c), likely due to enhanced electrophilicity (). Xanthine derivatives (10a-d) show varied adenosine receptor affinities, with N-ethyl substitutions (10c) improving selectivity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.